molecular formula C18H15BrN2O3S B10908974 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10908974
M. Wt: 419.3 g/mol
InChI Key: JWLYONQBLQOCFE-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromophenyl group, an ethoxy-hydroxybenzylidene moiety, and a thiazolidinone ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

    Formation of the Imino and Benzylidene Groups: The imino and benzylidene groups can be introduced through condensation reactions involving appropriate aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, and it is being explored as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-fluorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of the bromophenyl group imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit unique interactions with biological targets, leading to different pharmacological profiles.

Biological Activity

The compound (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.

Structural Characteristics

The structure of this compound features a thiazolidin-4-one core modified with a 4-bromophenyl group and an ethoxy-hydroxybenzylidene moiety. The presence of these substituents is crucial as they influence the compound's biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at various positions on the thiazolidin ring can enhance cytotoxicity against different cancer cell lines. For instance, compounds with specific substitutions have shown significant inhibition of cell proliferation in breast cancer and leukemia models .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)10.5
Compound BK562 (Leukemia)15.0
This compoundA549 (Lung Cancer)TBD

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been documented against a variety of pathogens, including bacteria and fungi. The compound under study has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 2: Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Anti-inflammatory and Antioxidant Properties

Thiazolidin-4-one derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The antioxidant activity is attributed to their ability to scavenge free radicals, which can be assessed using various assays such as DPPH and ABTS .

Case Studies

Recent studies have highlighted the potential of thiazolidin-4-one derivatives in clinical applications. For example, a study demonstrated that certain derivatives significantly reduced tumor volume in xenograft models while exhibiting low toxicity to normal cells . Another study focused on the synthesis of new derivatives that showed enhanced antibacterial activity against biofilm-forming strains of bacteria, addressing a critical challenge in treating infections .

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-15-9-11(3-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10-

InChI Key

JWLYONQBLQOCFE-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O

Origin of Product

United States

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